
7-(Hexadecyloxy)-4-methyl-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Hexadecyloxy)-4-methyl-2H-1-benzopyran-2-one is an organic compound belonging to the benzopyran family. This compound is characterized by a benzopyran core structure with a hexadecyloxy group at the 7th position and a methyl group at the 4th position. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hexadecyloxy)-4-methyl-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2H-1-benzopyran-2-one and hexadecanol.
Etherification: The hexadecanol is reacted with the benzopyran core to introduce the hexadecyloxy group at the 7th position. This reaction is usually carried out in the presence of a strong base, such as sodium hydride (NaH), and a suitable solvent like dimethyl sulfoxide (DMSO).
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Hexadecyloxy)-4-methyl-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The hexadecyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of benzopyran derivatives.
Applications De Recherche Scientifique
7-(Hexadecyloxy)-4-methyl-2H-1-benzopyran-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential effects on cellular processes. It may serve as a probe to investigate specific biochemical pathways.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be evaluated for its efficacy in treating various diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of 7-(Hexadecyloxy)-4-methyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is studied. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(Hexadecyloxy)-4-methyl-2H-1-benzopyran-2-one: shares structural similarities with other benzopyran derivatives, such as 4-methyl-2H-1-benzopyran-2-one and 7-(dodecyloxy)-4-methyl-2H-1-benzopyran-2-one.
Oxetane-containing compounds: These compounds, like oxetane and its derivatives, also exhibit unique chemical properties and biological activities.
Uniqueness
The presence of the hexadecyloxy group at the 7th position imparts unique lipophilic properties to this compound. This structural feature may enhance its ability to interact with lipid membranes and hydrophobic pockets within proteins, distinguishing it from other benzopyran derivatives.
Propriétés
Numéro CAS |
71404-82-5 |
|---|---|
Formule moléculaire |
C26H40O3 |
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
7-hexadecoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C26H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28-23-17-18-24-22(2)20-26(27)29-25(24)21-23/h17-18,20-21H,3-16,19H2,1-2H3 |
Clé InChI |
NNSZCOQRSLNMKW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


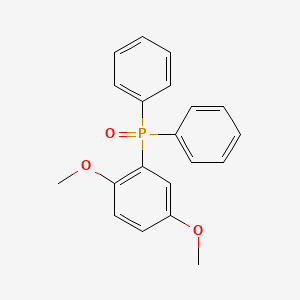
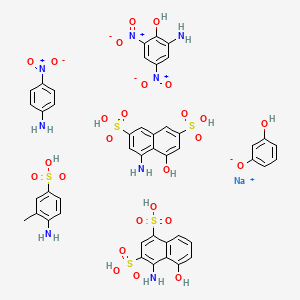
![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)
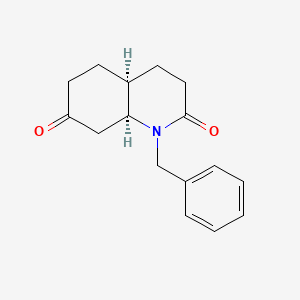
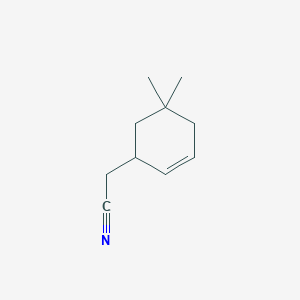

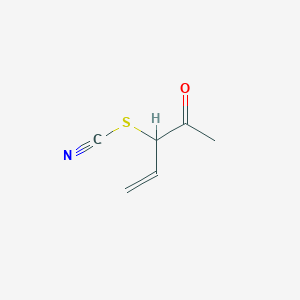
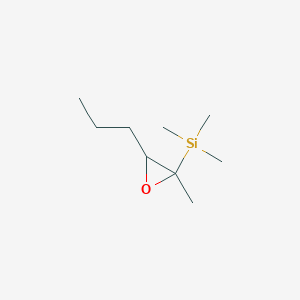
![Silane, tris[(trimethylsilyl)phenyl]-](/img/structure/B14470084.png)

![Bis(difluoromethyl)[bis(trifluoromethyl)]germane](/img/structure/B14470100.png)
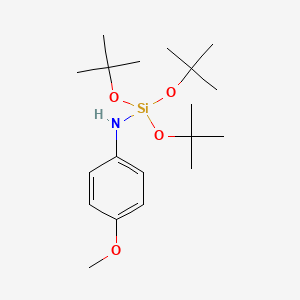
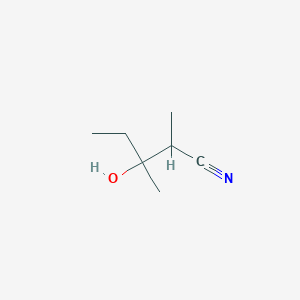
![N-Cyano-N'-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N''-methylguanidine](/img/structure/B14470120.png)
